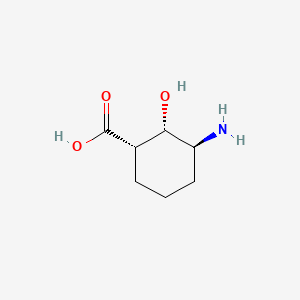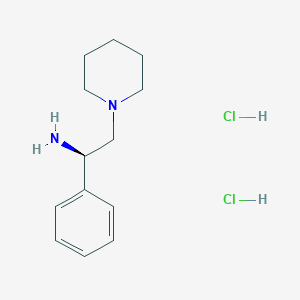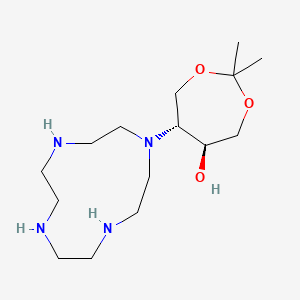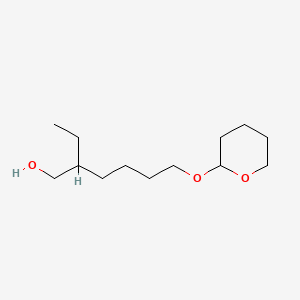
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized using a complex process that involves several steps, and it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has been shown to inhibit the activity of PKC in a dose-dependent manner, and it has been used to study the role of PKC in various cellular processes.
Mecanismo De Acción
The mechanism of action of 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is related to its ability to inhibit the activity of PKC. PKC is a family of serine/threonine kinases that are involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates target proteins, leading to changes in their activity or localization. 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol inhibits the activity of PKC by binding to the regulatory domain of the enzyme, preventing its activation by phosphorylation.
Biochemical and Physiological Effects
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit PKC, 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has been shown to inhibit the activity of other kinases, including protein kinase A (PKA) and protein kinase G (PKG). 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is also relatively stable and easy to handle, making it suitable for use in a wide range of experiments. However, 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has some limitations for lab experiments. It is relatively expensive, and its synthesis requires several steps, making it difficult to produce in large quantities. Additionally, 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has some toxicity in vivo, limiting its use in animal studies.
Direcciones Futuras
There are several future directions for research on 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of interest is the identification of new targets for 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol, which may have therapeutic potential in the treatment of various diseases. Additionally, the use of 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol in combination with other drugs may enhance its therapeutic efficacy and reduce its toxicity. Finally, the development of new synthetic routes for 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol may improve its yield and reduce its cost, making it more accessible for use in research.
Conclusion
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is a unique chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of PKC. This compound has been synthesized using a complex process, and it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has several future directions for research, including the development of more potent and selective inhibitors of PKC, the identification of new targets for 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol, and the development of new synthetic routes for 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol.
Métodos De Síntesis
The synthesis of 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol involves several steps, which include the reaction of 4-nitrobenzenesulfonyl chloride with N-methyl-1,3-propanediamine to form N-methyl-N-(4-nitrobenzenesulfonyl)propane-1,3-diamine. This intermediate is then reacted with 3-pyridylboronic acid to form 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol. The overall yield of this process is approximately 50%, and the purity of the final product is typically greater than 95%.
Propiedades
Número CAS |
1346602-20-7 |
|---|---|
Nombre del producto |
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol |
Fórmula molecular |
C16H19N3O5S |
Peso molecular |
365.404 |
Nombre IUPAC |
N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O5S/c1-18(11-3-5-16(20)13-4-2-10-17-12-13)25(23,24)15-8-6-14(7-9-15)19(21)22/h2,4,6-10,12,16,20H,3,5,11H2,1H3 |
Clave InChI |
GRYXOLRDXQCYHQ-UHFFFAOYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)

